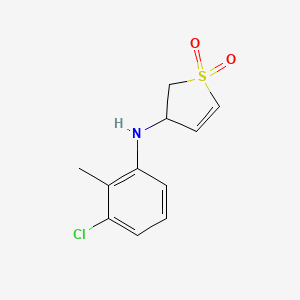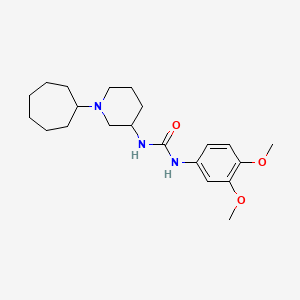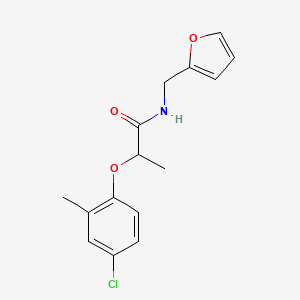
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a propanamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This intermediate is synthesized through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-chloro-2-methylphenoxy)propanamide: The phenoxyacetic acid derivative is then reacted with propanoyl chloride to form the propanamide.
Introduction of the furan ring: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with the propanamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The furan ring and chlorinated phenoxy group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)propanamide: Lacks the chlorinated phenoxy group.
4-chloro-2-methylphenoxypropanamide: Lacks the furan ring.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-8-12(16)5-6-14(10)20-11(2)15(18)17-9-13-4-3-7-19-13/h3-8,11H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEOAGNGSSCVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392580 | |
| Record name | 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6122-94-7 | |
| Record name | 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE](/img/structure/B3913987.png)
![4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-2-phenyl-1,3-oxazole](/img/structure/B3913993.png)
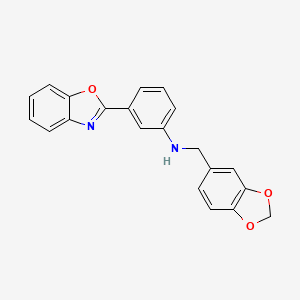
![N-[(Z)-2-phenylpropylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B3914015.png)
![3-(4-methoxyphenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B3914028.png)
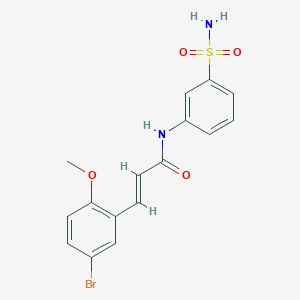
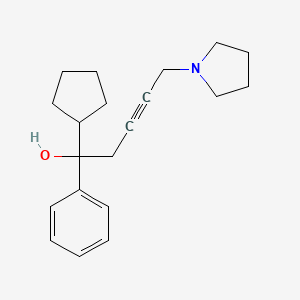
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B3914050.png)
![5-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}-N-methylpyrimidin-2-amine](/img/structure/B3914058.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3914064.png)
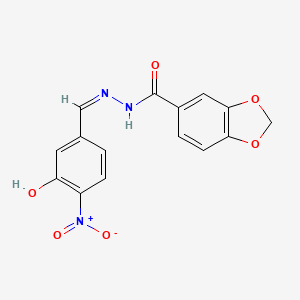
![2-({3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3914072.png)
